molecular formula C14H18NO2PS B14569570 O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate CAS No. 61391-49-9

O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate

Cat. No.: B14569570
CAS No.: 61391-49-9
M. Wt: 295.34 g/mol
InChI Key: ZJRDDMAIDMDHMA-UHFFFAOYSA-N
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Description

O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate is a chemical compound that belongs to the class of phosphonothioates. This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 4-position and an ethylphosphonothioate group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate typically involves the reaction of 4-methylquinoline with ethylphosphonothioic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonothioic dichloride. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphonate.

    Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: The major product is the corresponding phosphonate.

    Reduction: The major product is the corresponding phosphine.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • O-Ethyl O-(4-methylquinolin-6-yl) methylphosphonothioate
  • O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate

Uniqueness

O-Ethyl O-(4-methylquinolin-6-yl) ethylphosphonothioate is unique due to its specific substitution pattern on the quinoline ring and the presence of the ethylphosphonothioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

61391-49-9

Molecular Formula

C14H18NO2PS

Molecular Weight

295.34 g/mol

IUPAC Name

ethoxy-ethyl-(4-methylquinolin-6-yl)oxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H18NO2PS/c1-4-16-18(19,5-2)17-12-6-7-14-13(10-12)11(3)8-9-15-14/h6-10H,4-5H2,1-3H3

InChI Key

ZJRDDMAIDMDHMA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)OC1=CC2=C(C=CN=C2C=C1)C

Origin of Product

United States

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